molecular formula C17H14F3N3O2 B6136832 5-oxo-N-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

5-oxo-N-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B6136832
M. Wt: 349.31 g/mol
InChI Key: RTMGNHPNJFAZTI-UHFFFAOYSA-N
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Description

5-oxo-N-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is a chemical compound designed for research purposes. It is structurally analogous to the first-in-class small molecule antagonists of the Relaxin-3 receptor (RXFP3), a G protein-coupled receptor (GPCR) that is an attractive target in neuroscience and metabolic research . The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance a compound's properties, as this group can improve metabolic stability and membrane permeability, factors critical for central nervous system (CNS) exposure . RXFP3 is predominantly expressed in the brain and is involved in regulating stress responses, appetite control, and motivation for reward . Preclinical studies on related pyrrolidine-based scaffolds have demonstrated that RXFP3 antagonists can inhibit food intake, suggesting their research value for investigating metabolic disorders such as obesity and metabolic syndrome . Furthermore, the relaxin-3/RXFP3 system has been implicated in addictive behaviors, including alcohol seeking, positioning antagonists of this receptor as valuable tools for studying the neurobiology of addiction . As a small molecule, this class of compound offers a significant advantage over peptide-based ligands by providing potential for superior bioavailability and metabolic stability, facilitating in vivo behavioral research . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-oxo-N-pyridin-3-yl-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2/c18-17(19,20)12-3-1-5-14(8-12)23-10-11(7-15(23)24)16(25)22-13-4-2-6-21-9-13/h1-6,8-9,11H,7,10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMGNHPNJFAZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Castagnoli–Cushman Reaction and Subsequent Functionalization

The Castagnoli–Cushman reaction provides a robust framework for constructing 5-oxo-pyrrolidine derivatives. In this method, succinic anhydride reacts with an imine derived from 3-(trifluoromethyl)aniline and a carbonyl compound to form the pyrrolidine core . The reaction proceeds via a [4+2] cycloaddition mechanism, yielding a stereochemically dense 5-oxo-pyrrolidine scaffold. For the target compound, the imine intermediate is generated from 3-(trifluoromethyl)benzaldehyde and ammonia, followed by condensation with succinic anhydride in acetic acid at 80°C for 12 hours .

Post-cyclization, the carboxylic acid at position 3 is activated using 8-aminoquinoline as a directing group, enabling Pd-catalyzed C(sp³)–H arylation to introduce the pyridin-3-yl carboxamide moiety . This step employs Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2 equiv), and pyridine-3-carboxylic acid in DMA at 120°C under argon, achieving 68–72% yield . The directing group is subsequently cleaved via hydrolysis with 6 M HCl, yielding the final carboxamide .

Key Advantages :

  • High stereoselectivity due to the rigid transition state of the Castagnoli–Cushman reaction.

  • Late-stage C–H functionalization allows modular introduction of substituents.

Challenges :

  • Requires multi-step purification, including column chromatography and recrystallization.

  • Pd-catalyzed steps may suffer from catalyst deactivation by the trifluoromethyl group .

Palladium-Catalyzed C(sp³)–H Activation of Pyrrolidine Intermediates

An alternative route leverages directed C(sp³)–H activation on a preformed pyrrolidine derivative. Starting from 1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid, the carboxylic acid is converted to a 2-pyridinylamide using HATU and DIPEA in DMF . This amide acts as a directing group for Pd-catalyzed C–H acetoxylation at position 5, introducing a ketone group via oxidation . Subsequent condensation with pyridin-3-amine using EDC/HOBt in dichloromethane furnishes the target carboxamide in 65% overall yield .

Reaction Conditions :

  • C–H Activation : Pd(OAc)₂ (5 mol%), PhI(OAc)₂ (2 equiv), DMA, 100°C, 8 hours.

  • Amidation : Pyridin-3-amine (1.2 equiv), EDC (1.5 equiv), HOBt (1.5 equiv), RT, 12 hours .

Critical Considerations :

  • The trifluoromethyl group’s electron-withdrawing nature enhances reactivity at the meta position but may necessitate higher catalyst loadings.

  • Residual palladium must be removed via chelating resins to meet pharmaceutical standards .

Pyridine Ring Contraction via Photochemical Silylborane-Mediated Synthesis

A novel approach from Nature (2025) utilizes photochemical ring contraction of pyridines to access pyrrolidines . Starting from 3-(trifluoromethyl)phenyl-substituted pyridine, irradiation with UV light (365 nm) in the presence of silylborane (PhMe₂Si-Bpin) induces a ring contraction to form a 2-azabicyclo[3.1.0]hexene intermediate . Hydrolysis of this intermediate with aqueous HCl yields the 5-oxo-pyrrolidine scaffold, which is subsequently amidated with pyridin-3-amine using standard coupling reagents .

Experimental Data :

  • Photoreaction : 3-(Trifluoromethyl)phenylpyridine (1 equiv), PhMe₂Si-Bpin (2 equiv), THF, 365 nm LED, 24 hours, 55% yield.

  • Hydrolysis : 2 M HCl, 60°C, 6 hours, quantitative conversion.

  • Amidation : HATU, DIPEA, DMF, 70% yield .

Advantages :

  • Avoids multi-step functionalization by directly constructing the pyrrolidine core from pyridines.

  • Compatible with electron-deficient aryl groups, including trifluoromethyl .

Limitations :

  • Requires specialized photochemical equipment.

  • Scalability is unproven beyond milligram quantities .

Comparative Analysis of Synthetic Routes

Method Yield Key Advantages Limitations
Castagnoli–Cushman 68%Stereoselective; modular late-stage functionalizationMulti-step purification; Pd catalyst sensitivity
C–H Activation 65%Direct functionalization; avoids protecting groupsHigh catalyst loading; residual metal removal
Ring Contraction 55%Novel mechanism; single-step core formationPhotochemical setup; scalability concerns
Fevipiprant Adaptation 60%Robust coupling conditions; proven scalabilityMoisture sensitivity; side product formation

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Mechanism of Action

The mechanism of action of 5-oxo-N-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) 1-(4-Chlorophenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide (CAS 878442-31-0)
  • Key Differences : Replaces the 3-(trifluoromethyl)phenyl group with a 4-chlorophenyl moiety.
  • Impact: Molecular Weight: 315.75 g/mol (vs. ~356 g/mol for the target compound). Lipophilicity: Cl has lower lipophilicity (π = 0.71) compared to CF₃ (π = 0.88), which may reduce membrane permeability .
b) 1-(3-Chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide (CAS 1144493-81-1)
  • Key Differences : Substitutes pyridin-3-yl with a coumarin-derived 2-oxo-2H-chromen-6-yl group.
  • Impact :
    • Solubility : The coumarin moiety introduces planar aromaticity, likely decreasing aqueous solubility.
    • Bioactivity : Coumarin derivatives are associated with anticoagulant or fluorescent probe applications, suggesting divergent therapeutic pathways .

Heterocyclic Amide Modifications

a) 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
  • Key Differences : Replaces pyridin-3-yl with a 5-isopropyl-1,3,4-thiadiazol-2-yl group.
  • Molecular Weight: Higher molecular weight (~382 g/mol) due to the thiadiazole and isopropyl groups .
b) 5-Oxo-1-phenyl-N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)pyrrolidine-3-carboxamide (CAS 1396766-75-8)
  • Key Differences : Incorporates a thiophene-oxadiazole-cyclohexyl substituent.
  • Impact :
    • Conformational Flexibility : The cyclohexyl group introduces steric bulk, possibly hindering target engagement.
    • Heterocyclic Synergy : Thiophene and oxadiazole may confer unique electronic properties for kinase inhibition .

Core Scaffold Modifications

a) 5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 338977-35-8)
  • Key Differences : Replaces pyrrolidine with a dihydropyridine core and adds a benzyl group.
  • Substituent Effects: The 4-methoxyphenyl group enhances electron-donating capacity, opposing the CF₃ group’s electron-withdrawing nature .

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Selected Analogs

Compound Molecular Weight (g/mol) LogP* Aqueous Solubility Metabolic Stability
Target Compound ~356 2.1 Moderate High (CF₃ group)
1-(4-Chlorophenyl)-analog (CAS 878442-31-0) 315.75 1.8 Moderate-High Moderate
1-(4-Fluorophenyl)-thiadiazole analog ~382 2.5 Low High
Dihydropyridine analog (CAS 338977-35-8) 403.26 3.0 Low Moderate

*LogP estimated using fragment-based methods.

Biological Activity

5-oxo-N-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with trifluoromethyl phenyl groups under controlled conditions to yield the desired compound. The molecular formula for this compound is C12H13F3N2O2C_{12}H_{13}F_3N_2O_2 with a molecular weight of 274.24 g/mol.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. In vitro assays using A549 human lung adenocarcinoma cells revealed that certain derivatives can reduce cell viability effectively:

CompoundViability (%)Notes
Compound 1566%More potent than reference compounds
Compound 2150%Selective against cancer cells with low toxicity to normal cells

The structure-dependence of these activities suggests that modifications to the amino group and the presence of specific substituents can enhance anticancer efficacy while minimizing cytotoxicity to non-cancerous cells .

Antimicrobial Activity

The antimicrobial properties of 5-oxo-N-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine derivatives have also been explored. The compounds were tested against various multidrug-resistant pathogens, including:

  • Staphylococcus aureus (MRSA)
  • Klebsiella pneumoniae
  • Pseudomonas aeruginosa

Results indicated that certain derivatives exhibited promising activity against these pathogens, particularly those resistant to conventional antibiotics .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity. For instance, compounds with free amino groups demonstrated superior anticancer properties compared to those with acetylamino fragments. This emphasizes the role of structural modifications in optimizing therapeutic efficacy .

Case Studies

  • Study on Anticancer Activity : A series of 5-oxopyrrolidine derivatives were evaluated for their cytotoxic effects on A549 cells. The study found that compounds bearing a pyridinyl moiety showed enhanced activity, suggesting a potential pathway for developing new anticancer agents .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial effects of these compounds against resistant strains of Staphylococcus aureus. The findings indicated that certain derivatives not only inhibited bacterial growth but also showed potential for overcoming resistance mechanisms .

Q & A

Q. Key Parameters :

ParameterOptimization Strategy
TemperatureMaintain 70–80°C to avoid side reactions (e.g., decomposition of trifluoromethyl groups)
Reaction TimeMonitor via TLC every 2–4 hours to terminate at ~85% conversion
Yield>60% achievable with stoichiometric control of amine coupling agents

Which spectroscopic and analytical techniques are most reliable for characterizing this compound, and how should data inconsistencies be resolved?

Q. Basic Characterization

  • NMR : ¹H/¹³C NMR confirms pyrrolidine ring conformation, amide linkage, and trifluoromethyl/pyridinyl substituents. Look for:
    • δ 7.2–8.5 ppm (aromatic protons) .
    • δ 2.5–4.0 ppm (pyrrolidine CH₂/CH groups) .
  • LC-MS : Exact mass (MW calc. ~365.3 g/mol) and fragmentation patterns verify molecular integrity .
  • X-ray crystallography : Resolves regiochemical ambiguities (e.g., pyridine vs. pyrrolidine ring orientation) .

Q. Advanced Data Reconciliation :

  • Contradictions in NMR : Overlapping peaks may arise from rotamers; use variable-temperature NMR or COSY/NOESY for clarity .
  • LC-MS impurities : Optimize HPLC gradients (C18 column, acetonitrile/water + 0.1% TFA) to separate byproducts .

How can researchers design experiments to evaluate the compound’s bioactivity against enzymatic targets, and what controls are critical?

Q. Advanced Experimental Design

  • Target Selection : Prioritize enzymes with known interactions with pyrrolidine carboxamides (e.g., kinases, proteases) .
  • Assay Setup :
    • Inhibition assays : Use fluorogenic substrates (e.g., AMC-labeled peptides) at pH 7.4, 37°C .
    • Controls : Include positive (known inhibitors) and negative (DMSO vehicle) controls.
    • Dose-response : Test 0.1–100 µM range; calculate IC₅₀ via nonlinear regression .
  • Data Validation : Repeat assays in triplicate; use orthogonal methods (e.g., SPR for binding affinity) .

What strategies mitigate solubility and stability challenges during in vitro studies?

Q. Advanced Physicochemical Optimization

  • Solubility Enhancement :
    • Use co-solvents (e.g., 10% DMSO in PBS) .
    • Synthesize prodrugs (e.g., ester derivatives) for aqueous media .
  • Stability Under pH :
    • Conduct accelerated stability studies (25°C, 40°C, 60°C) at pH 3–9; monitor via HPLC .
    • Degradation pathways: Hydrolysis of the amide bond at pH >8 requires buffered solutions .

How should conflicting bioactivity data from different assays be interpreted?

Q. Advanced Data Contradiction Analysis

  • Source Identification :
    • Assay conditions : Varying ATP concentrations in kinase assays alter IC₅₀ values .
    • Impurity interference : LC-MS quantifies byproduct levels; repurify if >5% .
  • Statistical Approaches :
    • Use ANOVA to compare inter-assay variability; apply Grubbs’ test to exclude outliers .

What are the key challenges in achieving regioselective functionalization of the pyrrolidine ring?

Q. Advanced Synthetic Challenges

  • Regioselectivity :
    • Protect the amide group (e.g., Boc) before introducing substituents to direct reactivity .
    • Use directing groups (e.g., pyridine N-oxide) for C–H activation at specific positions .
  • Trifluoromethyl Stability : Avoid strong bases (e.g., NaOH) to prevent CF₃ group cleavage .

How can molecular docking studies predict binding modes with biological targets?

Q. Advanced Computational Methods

  • Software : AutoDock Vina or Schrödinger Suite for docking .
  • Parameters :
    • Grid box centered on the enzyme active site (e.g., 20 ų).
    • Validate with known co-crystallized ligands (RMSD <2.0 Å) .
  • Output Analysis : Prioritize poses with hydrogen bonds to pyridine N and amide carbonyl .

What protocols ensure batch-to-batch consistency in impurity profiles?

Q. Advanced Quality Control

  • Process Controls :

    • Fixed reaction times and temperatures (±2°C tolerance) .
    • In-process checks via TLC/HPLC at each synthetic step .
  • Specifications :

    ImpurityAcceptance Criteria
    Starting materials≤0.5% by HPLC
    Degradants≤1.0% under ICH stability guidelines

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